Product packaging for N-Methyl-N-2-propynyl-1-indanamine, (S)-(Cat. No.:CAS No. 124192-86-5)

N-Methyl-N-2-propynyl-1-indanamine, (S)-

Cat. No.: B169786
CAS No.: 124192-86-5
M. Wt: 185.26 g/mol
InChI Key: CSVGVHNFFZWQJU-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Indanamine Compound Class in Pharmaceutical Research

The indanamine scaffold, characterized by a fused benzene and cyclopentane ring system with an amino group, is a privileged structure in medicinal chemistry. Compounds containing this moiety have been investigated for a range of biological activities, particularly those targeting the central nervous system. The rigid, bicyclic structure of indane provides a well-defined conformational framework that can be strategically modified to achieve desired interactions with biological targets.

Derivatives of aminoindan are recognized as valuable building blocks in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders. nih.gov For instance, the parent compound 2-aminoindan (B1194107) and its derivatives have been shown to interact with plasma membrane monoamine transporters. nih.gov A notable example from this class is Rasagiline (B1678815), the (R)-enantiomer of N-propargyl-1-aminoindan, which is a potent monoamine oxidase B (MAO-B) inhibitor. wikipedia.org The therapeutic application of indanamine derivatives highlights the importance of this structural class in the development of new treatments for neurodegenerative diseases.

Chemical Nomenclature and Stereoisomerism: Emphasizing the Significance of the (S)-Enantiomer

The precise chemical identity of a molecule is crucial for its scientific study, and this is particularly true for chiral compounds where stereoisomerism dictates biological activity. N-Methyl-N-2-propynyl-1-indanamine possesses a chiral center at the 1-position of the indane ring, giving rise to two enantiomers: (S)- and (R)-.

The subject of this article is the (S)-enantiomer. Its counterpart, the (R)-enantiomer of the closely related N-propargyl-1-aminoindan (Rasagiline), is a well-characterized, potent, and selective irreversible inhibitor of monoamine oxidase B (MAO-B). researchgate.netnih.gov In stark contrast, the (S)-enantiomer, (S)-N-propargyl-1-aminoindan, is a very weak and poorly selective MAO inhibitor. wikipedia.orgnih.govnih.gov Studies have shown that the (R)-enantiomer is thousands of times more effective in inhibiting MAO-B than the (S)-enantiomer, demonstrating a high degree of stereoselectivity for the enzyme's active site. nih.gov This dramatic difference in pharmacological activity between the two enantiomers underscores the critical importance of stereochemistry in drug design and biological function.

Below is a table detailing the chemical identifiers and properties for N-Methyl-N-2-propynyl-1-indanamine.

IdentifierValue
IUPAC NameN-methyl-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine nih.gov
SynonymsAGN 1133, Su 11739 nih.gov
Molecular FormulaC13H15N nih.gov
Molecular Weight185.26 g/mol nih.gov
CAS Number1875-49-6 (for the racemate) nih.gov

Historical Development and Evolving Research Focus on Related Propargylamine (B41283) Derivatives

The scientific journey of propargylamine derivatives is deeply intertwined with the history of monoamine oxidase (MAO) inhibitors. The story of MAOIs began in the 1950s with the serendipitous discovery of the antidepressant effects of iproniazid, a drug initially developed for tuberculosis. wikipedia.org This led to the development of the first generation of non-selective, irreversible MAOIs. nih.govresearchgate.net

A significant advancement came with the understanding that MAO exists in two isoforms, MAO-A and MAO-B. healio.com This discovery spurred the development of selective inhibitors, which offered the potential for improved therapeutic profiles. The propargylamine functional group, containing a reactive carbon-carbon triple bond, proved to be a key pharmacophore for potent, irreversible inhibition of MAO enzymes. researchgate.netacs.org

One of the first selective propargylamine-containing MAO-B inhibitors was selegiline. researchgate.net Subsequent research led to the development of N-propargyl-1-aminoindan (AGN-1135) as a racemic mixture. wikipedia.orgnih.gov Further investigation revealed that the MAO-B inhibitory activity resided almost exclusively in the (R)-enantiomer, Rasagiline, which was found to be a more potent MAO-B inhibitor than selegiline. researchgate.netnih.gov The (S)-enantiomer, in contrast, was found to be relatively inactive. nih.gov This historical progression from non-selective MAOIs to highly selective, stereospecific propargylamine derivatives like Rasagiline illustrates a classic example of rational drug design and highlights the evolving research focus on understanding the structure-activity relationships of this important class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N B169786 N-Methyl-N-2-propynyl-1-indanamine, (S)- CAS No. 124192-86-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-N-methyl-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-3-10-14(2)13-9-8-11-6-4-5-7-12(11)13/h1,4-7,13H,8-10H2,2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVGVHNFFZWQJU-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC#C)[C@H]1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124192-86-5
Record name N-Methyl-N-2-propynyl-1-indanamine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124192865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-METHYL-N-2-PROPYNYL-1-INDANAMINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14885LHF9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Investigation of the Biological Target Engagement and Mechanistic Pathways of N Methyl N 2 Propynyl 1 Indanamine, S

Monoamine Oxidase (MAO) Isoform Selectivity and Irreversible Inhibition

Monoamine oxidase (MAO) is a key flavoenzyme responsible for the degradation of monoamine neurotransmitters. It exists in two isoforms, MAO-A and MAO-B, which differ in substrate preference and inhibitor sensitivity. Propargylamine-based inhibitors, such as the N-Methyl-N-2-propynyl-1-indanamine series, typically function as mechanism-based irreversible inhibitors, forming a covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor.

Direct and specific potency data for the (S)-enantiomer of N-Methyl-N-2-propynyl-1-indanamine on MAO-B is not extensively documented in published literature. However, significant insights can be drawn from its structural analogues. The non-methylated parent compound, (R)-N-propargyl-1-aminoindan (rasagiline), is a potent and selective inhibitor of MAO-B. nih.gov In stark contrast, its corresponding (S)-enantiomer, known as TVP 1022, is described as relatively inactive. nih.gov

Studies on the racemic form of rasagiline (B1678815) (AGN-1135) show it to be a highly potent, selective, and irreversible inhibitor of MAO-B, with its activity primarily attributed to the presence of the (R)-enantiomer. nih.gov Structural studies of the (R)-enantiomer of N-Methyl-N-2-propynyl-1-indanamine in complex with MAO-B show that it adopts a binding conformation nearly identical to that of rasagiline, with the propargyl group covalently bound to the FAD cofactor. acs.org This suggests that the (R)-configuration is the essential pharmacophore for high-potency MAO-B inhibition in this class of compounds. Consequently, the (S)-enantiomer of N-Methyl-N-2-propynyl-1-indanamine is predicted to be a significantly weaker inhibitor of MAO-B.

The selectivity of propargylamine (B41283) inhibitors for MAO-B over MAO-A is a critical determinant of their pharmacological profile. High selectivity for MAO-B is desirable as this isoform is predominant in the striatum and is the primary site of dopamine (B1211576) metabolism in the human brain. researchgate.net Inhibition of MAO-A, which is abundant in the gastrointestinal tract and liver, is associated with potential food and drug interactions.

For the non-methylated parent compound, rasagiline ((R)-enantiomer), there is a clear selectivity for MAO-B. In vitro studies using rat brain mitochondria demonstrated an IC₅₀ value for MAO-B of 4.43 nM, whereas the IC₅₀ for MAO-A was 412 nM, indicating approximately 93-fold selectivity for the B-isoform. nih.gov The (S)-enantiomer (TVP 1022) is also a very weak inhibitor of MAO-A. nih.gov

The interaction of N-propargyl-1-aminoindan derivatives with monoamine oxidase is highly stereospecific. Research comparing the enantiomers of the non-methylated parent compound, rasagiline, provides a clear illustration of this principle.

Studies show that the (R)-enantiomer (rasagiline) is a potent MAO-B inhibitor, while the (S)-enantiomer (TVP 1022) is comparatively inactive. nih.gov The racemic mixture (AGN-1135) demonstrates high potency, which is attributable to the (R)-enantiomer within the mixture. nih.govdrugbank.com This stark difference in activity underscores the importance of the specific three-dimensional arrangement of the aminoindan structure for effective binding and inactivation of the MAO-B enzyme.

This stereoselectivity is maintained with the N-methylated derivatives. Crystallographic data shows that (R)-N-Methyl-N-propargyl-1-indanamine binds within the active site of MAO-B in a conformation that is virtually identical to that of rasagiline, facilitating the irreversible covalent modification of the FAD cofactor. acs.org Although direct binding data for the (S)-N-methylated enantiomer is lacking, the profound inactivity of its non-methylated counterpart ((S)-N-propargyl-1-aminoindan) strongly implies that (S)-N-Methyl-N-2-propynyl-1-indanamine would also be a very poor inhibitor of MAO-B.

CompoundEnantiomeric FormMAO-B Inhibition (IC₅₀, nM)MAO-A Inhibition (IC₅₀, nM)Selectivity Index (MAO-A/MAO-B)
N-propargyl-1-aminoindan (Rasagiline)(R)4.43 ± 0.92412 ± 123~93
N-propargyl-1-aminoindan (TVP 1022)(S)Relatively InactiveRelatively InactiveN/A
N-propargyl-1-aminoindan (AGN-1135)RacemicPotentWeakSelective for MAO-B

Table 1. Comparative in vitro inhibition of rat brain MAO by enantiomers and the racemic form of N-propargyl-1-aminoindan. Data sourced from Finberg et al. nih.gov

Characterization of Non-Enzymatic Mechanisms of Action

Influence on Intracellular Signaling Cascades (e.g., Protein Kinase C, Mitogen-Activated Protein Kinase Pathways)

(S)-N-Methyl-N-2-propynyl-1-indanamine has been shown to modulate key intracellular signaling pathways involved in cell survival and death, notably the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways. rasagiline.comresearchgate.net These actions are crucial for its neuroprotective effects and are linked to the propargylamine chemical group. nih.govrasagiline.com

Research indicates that rasagiline activates PKC, leading to the upregulation of PKCα and PKCε isozymes in the hippocampus. rasagiline.comnih.gov This activation of PKC is associated with the phosphorylation of myristoylated alanine-rich C kinase substrate (p-MARCKS), a major substrate for PKC. nih.gov The activation of the PKC pathway by rasagiline is believed to play a significant role in its neuroprotective activity and its ability to influence neuronal plasticity. nih.gov

Furthermore, rasagiline and its derivatives have been found to induce the phosphorylation of p44 and p42 MAP kinase. researchgate.net This effect is blocked by specific inhibitors of MAP kinase activation, confirming the involvement of this pathway. researchgate.net The activation of the Ras-PI3K-Akt survival pathway, a downstream effector of tyrosine kinase receptors, is also implicated in the neurorescue effects of rasagiline. nih.gov Studies have shown that rasagiline treatment leads to the activation of Akt and the phosphorylative inactivation of glycogen (B147801) synthase kinase-3beta and Raf1. nih.gov

Regulation of Anti-apoptotic and Pro-apoptotic Gene Expression and Protein Modulation (e.g., Bcl-2 Family, Caspases)

A significant aspect of the neuroprotective action of (S)-N-Methyl-N-2-propynyl-1-indanamine involves the modulation of genes and proteins that regulate apoptosis, particularly the Bcl-2 family and caspases. nih.govresearchgate.net

Studies have demonstrated that rasagiline upregulates the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w. rasagiline.comnih.gov Conversely, it downregulates the expression of pro-apoptotic proteins like Bad and Bax. rasagiline.comresearchgate.net This shift in the balance between anti- and pro-apoptotic Bcl-2 family members helps to raise the apoptotic threshold, thereby protecting neurons from cell death signals. rasagiline.com The neuroprotective effect of rasagiline is also associated with an increase in Bcl-2-associated athanogene (BAG) family proteins, specifically BAG2 and BAG5. nih.gov

In addition to regulating the Bcl-2 family, rasagiline inhibits the activation of caspases, which are key executioners of apoptosis. rasagiline.comresearchgate.net Specifically, it has been shown to prevent the cleavage and activation of procaspase-3. rasagiline.com By inhibiting caspase-3 activation, rasagiline effectively blocks a critical step in the apoptotic cascade. researchgate.net This anti-apoptotic activity is associated with the prevention of cytochrome c release from the mitochondria. rasagiline.com

Mitochondrial Homeostasis and Bioenergetic Modulation, including Mitochondrial Permeability Transition Pore Inhibition

(S)-N-Methyl-N-2-propynyl-1-indanamine plays a crucial role in maintaining mitochondrial homeostasis and bioenergetics, which are vital for neuronal survival. nih.govresearchgate.net Its neuroprotective effects are closely linked to its ability to protect mitochondrial viability. nih.gov

A key mechanism in this regard is the inhibition of the mitochondrial permeability transition pore (mPTP). nih.govrasagiline.com The opening of the mPTP is a critical event in the apoptotic cascade, leading to a decline in mitochondrial membrane potential and the release of pro-apoptotic factors. rasagiline.com Rasagiline has been shown to directly regulate the formation of the mPTP, preventing its opening and the subsequent apoptotic processes. nih.gov Specifically, it completely suppresses the initial pore formation at the inner mitochondrial membrane and the subsequent mitochondrial Ca2+ efflux. nih.govnih.gov This stabilization of the mitochondrial membrane potential is a cornerstone of its anti-apoptotic activity. researchgate.netrasagiline.com

Furthermore, rasagiline has been shown to enhance the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase, which help to mitigate oxidative stress, a known contributor to mitochondrial dysfunction. mdpi.com By preserving mitochondrial integrity and function, rasagiline supports cellular bioenergetics and prevents the initiation of the mitochondrial pathway of apoptosis. nih.govnih.gov

Preclinical Pharmacological Efficacy and Neurobiological Activities of N Methyl N 2 Propynyl 1 Indanamine, S

In Vitro Efficacy Studies in Cellular Models

Neuronal Cell Culture Models of Oxidative Stress and Neurodegeneration

To investigate the neuroprotective potential of N-Methyl-N-2-propynyl-1-indanamine, (S)-, researchers utilize various in vitro models that replicate the cellular-level pathologies observed in neurodegenerative diseases. A common approach involves exposing neuronal cell cultures to toxins that induce oxidative stress and cell death, mimicking the neurodegenerative process.

One widely used model is the application of 1-methyl-4-phenylpyridium (MPP+), the active metabolite of the neurotoxin MPTP. semanticscholar.orgresearchgate.net MPP+ selectively targets and damages dopaminergic neurons, which are the primary cells affected in Parkinson's disease. semanticscholar.orgnih.gov It does so by inhibiting complex I of the mitochondrial electron transport chain, leading to a cascade of detrimental events including ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death. semanticscholar.orgresearchgate.netnih.gov

Another established in vitro paradigm for studying neurodegeneration and oxidative stress is the use of glutamate (B1630785). nih.gov Excessive glutamate can lead to excitotoxicity, a process where overstimulation of glutamate receptors causes a massive influx of calcium ions (Ca2+) into neurons. nih.gov This ionic imbalance triggers a series of damaging events, including mitochondrial dysfunction, increased ROS production, and activation of cell death pathways. nih.gov

Furthermore, cellular models employing amyloid-beta (Aβ) peptides are instrumental in studying the mechanisms underlying Alzheimer's disease. nih.gov Aβ aggregates can induce oxidative stress, inflammation, and neuronal damage, providing a relevant system to test the efficacy of potential neuroprotective compounds. nih.gov

Assessment of Neuroprotective and Neurorescue Potencies in Primary Neuronal Preparations and Cell Lines

The neuroprotective and neurorescue capabilities of N-Methyl-N-2-propynyl-1-indanamine, (S)- are evaluated in various neuronal cell systems. Studies have demonstrated that compounds with similar mechanisms can protect primary cultured neurons from MPP+-induced cell death. mdpi.com This protection often involves the preservation of mitochondrial function, as evidenced by the maintenance of mitochondrial membrane potential. mdpi.com

In models of glutamate-induced oxidative injury, neuroprotective agents have been shown to enhance cell survival. nih.gov This is often associated with the preservation of intracellular glutathione (B108866) (GSH) levels, a critical endogenous antioxidant. nih.gov A decrease in GSH renders cells vulnerable to ROS accumulation and subsequent damage. nih.gov

The table below summarizes the protective effects observed with neuroprotective compounds in various in vitro models, which are relevant for assessing the potential of N-Methyl-N-2-propynyl-1-indanamine, (S)-.

Cell ModelToxin/InsultProtective MechanismOutcome
Primary NeuronsMPP+Mitochondrial ProtectionReduced Cell Death
Hippocampal Neuronal Cell Line (HT22)GlutamateMaintenance of GSH levels, Attenuation of Ca2+ influxIncreased Cell Survival
Cortical NeuronsAmyloid-beta (Aβ)Reduction of ROS, Downregulation of MMP-2 and cPLA2Attenuated Neuronal Damage

Evaluation of Anti-inflammatory Properties in Relevant Cell Systems

Neuroinflammation is a key component of neurodegenerative diseases. nih.govmdpi.com Activated microglia and astrocytes, the primary immune cells of the brain, can release pro-inflammatory cytokines and other inflammatory mediators that contribute to neuronal damage. semanticscholar.orgmdpi.com Therefore, assessing the anti-inflammatory properties of N-Methyl-N-2-propynyl-1-indanamine, (S)- is crucial.

Cellular models to investigate anti-inflammatory effects often involve co-cultures of neurons and microglia or the use of microglial cell lines. The activation of these immune cells can be triggered by substances like lipopolysaccharide (LPS) or by toxins such as MPP+. semanticscholar.org MPP+ has been shown to activate microglia, leading to the release of pro-inflammatory cytokines. semanticscholar.org

Research on other neuroprotective agents has shown the ability to suppress the activation of inflammatory pathways, such as the NF-κB pathway, in astroglial cells. mdpi.com Additionally, some compounds have been found to attenuate the release of pro-inflammatory cytokines like TNF-α and IL-1β in response to amyloid-beta. nih.gov

In Vivo Animal Model Investigations

Application in Animal Models of Neurodegenerative Disorders (e.g., MPTP-induced Parkinsonian models)

The most widely used animal model to study Parkinson's disease is the MPTP-induced model in mice. nih.govnih.gov When administered to mice, MPTP crosses the blood-brain barrier and is metabolized into its toxic form, MPP+, by the enzyme monoamine oxidase B (MAO-B) in astrocytes. researchgate.net MPP+ is then taken up by dopaminergic neurons via the dopamine (B1211576) transporter, where it induces neuronal death, particularly in the substantia nigra pars compacta. researchgate.netnih.gov This leads to a significant reduction in dopamine levels in the striatum, mimicking a key pathological hallmark of Parkinson's disease. nih.govnih.gov

This model is valued for its ability to reproduce many of the biochemical and cellular features of Parkinson's disease, including oxidative stress, mitochondrial dysfunction, inflammation, and dopaminergic cell loss. semanticscholar.orgnih.govnih.gov Although it doesn't fully replicate all the symptoms of human Parkinson's disease, it serves as a crucial tool for testing the efficacy of potential neuroprotective and therapeutic agents. nih.govnih.gov

The table below outlines the key features of the MPTP mouse model.

FeatureDescriptionRelevance to Parkinson's Disease
Neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)Induces selective loss of dopaminergic neurons.
Mechanism Inhibition of mitochondrial complex I, oxidative stress, inflammationMimics key pathological pathways.
Pathological Outcome Loss of dopaminergic neurons in the substantia nigra, striatal dopamine depletionCore features of Parkinson's disease pathology.
Behavioral Outcome Motor deficitsReflects the motor symptoms of the disease.

Evaluation of Behavioral and Cognitive Outcomes in Preclinical Studies

In preclinical studies using animal models like the MPTP mouse, the evaluation of behavioral and cognitive outcomes is essential to determine the functional efficacy of a test compound. Motor function is a primary focus in models of Parkinson's disease.

Commonly used behavioral tests include:

Rotarod Test: This test assesses motor coordination and balance by measuring the time an animal can stay on a rotating rod.

Open Field Test: This test can be used to evaluate general locomotor activity and can also provide insights into anxiety-like behaviors.

Grid Test: This test can be used to assess fine motor coordination and limb use.

Successful neuroprotective or restorative therapies in the MPTP model are expected to ameliorate the motor deficits induced by the toxin. For instance, studies with other neuroprotective agents have shown improvements in motor function in MPTP-treated mice. mdpi.com

Beyond motor deficits, neurodegenerative diseases can also involve cognitive impairments. While the classic MPTP model primarily focuses on motor symptoms, other animal models are employed to assess cognitive function. These can include various maze-based tasks to evaluate learning and memory.

Comparative Pharmacological Responses of the (S)-Enantiomer in Relation to the (R)-Enantiomer and Racemic Forms in Animal Models

The pharmacological actions of N-Methyl-N-2-propynyl-1-indanamine are highly dependent on its stereochemistry. The (R)-enantiomer, known as rasagiline (B1678815), is a potent irreversible inhibitor of monoamine oxidase type B (MAO-B). In contrast, the (S)-enantiomer, also referred to as TVP1022, is significantly less active as an MAO-B inhibitor. nih.govnih.gov

Studies in rats have demonstrated a striking difference in the potency of the enantiomers for MAO-B inhibition. The (R)-enantiomer is approximately 1,000 to 3,800 times more potent than the (S)-enantiomer at inhibiting MAO-B. nih.govnih.gov The racemic mixture, AGN-1135, exhibits about half the potency of the pure (R)-enantiomer, suggesting no interaction between the two enantiomers at the active site of the enzyme. nih.gov

Table 1: Comparative MAO-B Inhibitory Activity of N-Methyl-N-2-propynyl-1-indanamine Enantiomers and Racemic Form in Rat Brain

Compound In Vitro IC₅₀ (nM) Ex Vivo ED₅₀ (mg/kg)
(S)-Enantiomer (TVP1022) >10,000 >20
(R)-Enantiomer (Rasagiline) 4.43 0.1
Racemic Form (AGN-1135) ~8.86 ~0.2

Data sourced from Youdim et al., 2001. nih.gov

Despite its weak MAO-B inhibitory activity, the (S)-enantiomer has demonstrated significant neuroprotective effects in various animal models, comparable to the (R)-enantiomer. nih.govnih.gov This indicates that the neuroprotective mechanism is largely independent of MAO-B inhibition. For instance, in a rat model of permanent middle cerebral artery occlusion, the (S)-enantiomer, while less effective than the (R)-enantiomer, still produced a significant improvement in the neurological severity score and a reduction in infarct volume compared to saline-treated animals. tau.ac.il

Furthermore, in a model of closed head injury in mice, both the (R)- and (S)-enantiomers were shown to be neuroprotective. huji.ac.il The racemic form was found to have a lower potency than the (R)-enantiomer in models of haloperidol-induced catalepsy and α-methyl-p-tyrosine-induced hypokinesia in rats. nih.gov

Pharmacodynamic Characterization and Biomarker Identification

The pharmacodynamic properties of N-Methyl-N-2-propynyl-1-indanamine, (S)- are multifaceted, extending beyond its minimal interaction with MAO-B and pointing towards distinct neurobiological activities.

Analysis of Target Engagement and Occupancy Studies

While the (R)-enantiomer potently and irreversibly binds to and inhibits MAO-B, target engagement studies for the (S)-enantiomer have focused on its MAO-B-independent neuroprotective mechanisms. nih.govnih.gov The primary metabolite of the (R)-enantiomer, 1-(R)-aminoindan, is a weak reversible MAO-B inhibitor but possesses neuroprotective properties. nih.gov It is plausible that the (S)-enantiomer engages with similar molecular targets to exert its neuroprotective effects.

The neuroprotective actions of both enantiomers are attributed to the propargylamine (B41283) moiety. nih.gov This functional group is believed to be crucial for the interaction with cellular components that mediate anti-apoptotic and neuroprotective signaling pathways. One such proposed target is the mitochondrial permeability transition pore (mPTP). Both enantiomers have been shown to prevent the fall in mitochondrial membrane potential, a critical step in apoptosis. huji.ac.il This suggests an engagement with components of the mPTP, such as the voltage-dependent anion channel (VDAC) and the Bcl-2 family of proteins. nih.gov Rasagiline has been shown to interact with the peripheral benzodiazepine (B76468) receptor, a component of the VDAC complex. nih.gov

Identification and Validation of Surrogate Biomarkers of Efficacy

Given that the neuroprotective effects of the (S)-enantiomer are independent of MAO-B inhibition, biomarkers of its efficacy would likely be related to its anti-apoptotic and antioxidant activities.

Studies on the (R)-enantiomer have shown that its neuroprotective actions are associated with the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax. nih.govnih.gov Furthermore, the activation of protein kinase C (PKC) and the MAP kinase pathway, leading to the processing of amyloid precursor protein (APP) to the soluble, neuroprotective sAPPα, has been identified as a key mechanism for both enantiomers. nih.gov

The activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway represents a potential source of surrogate biomarkers. The (R)-enantiomer has been shown to induce the nuclear translocation of Nrf2 and increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and catalase. As the (S)-enantiomer also possesses antioxidant properties, monitoring the levels or activity of these enzymes could serve as a potential biomarker strategy for its neuroprotective efficacy.

In a study on dexamethasone-induced brain cell apoptosis, the (R)-enantiomer showed a superior ability to prevent DNA damage as measured by TUNEL staining compared to its metabolite 1-(R)-aminoindan. nih.gov This suggests that markers of apoptosis, such as caspase activation and DNA fragmentation, could be valuable biomarkers to assess the neuroprotective efficacy of the (S)-enantiomer in preclinical models.

Metabolic Fate and Pharmacokinetic Characteristics of N Methyl N 2 Propynyl 1 Indanamine, S

Biotransformation Pathways and Major Metabolite Identification

The biotransformation of N-Methyl-N-2-propynyl-1-indanamine is extensive, with the parent compound being almost completely metabolized before excretion. wikipedia.orgdrugbank.com The metabolic processes primarily occur in the liver and involve two main pathways: N-dealkylation and hydroxylation. rasagiline.com

The metabolism of N-Methyl-N-2-propynyl-1-indanamine is heavily dependent on the hepatic cytochrome P450 (CYP) enzyme system. drugbank.comrasagiline.com In vitro studies have identified CYP1A2 as the major isoenzyme responsible for its biotransformation. nih.govwikipedia.orgdrugbank.comnih.gov This enzyme catalyzes the primary metabolic pathways, including N-dealkylation and hydroxylation of the indan (B1671822) ring. wikipedia.orgrasagiline.com The significant role of CYP1A2 means that the pharmacokinetic profile of the compound can be influenced by substances that inhibit or induce this enzyme. wikipedia.org For instance, genetic variations in the CYP1A2 gene can lead to differences in metabolic rates among individuals, potentially affecting the compound's plasma concentration. nih.govresearchgate.net

The metabolism of N-Methyl-N-2-propynyl-1-indanamine results in several metabolites. The primary metabolite formed via N-dealkylation is its corresponding aminoindan derivative. nih.govrasagiline.comnih.gov For the clinically used (R)-enantiomer, rasagiline (B1678815), the major metabolite is (R)-1-aminoindan. nih.govwikipedia.org This metabolite is significantly less potent as a MAO-B inhibitor than the parent compound. europa.euwikipedia.org However, research indicates that 1-aminoindan (B1206342) is not pharmacologically inert; it has demonstrated neuroprotective properties in various experimental models, independent of MAO inhibition. wikipedia.orgrasagiline.comnih.gov

Other metabolites are formed through hydroxylation, yielding compounds such as 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) and 3-hydroxy-1-aminoindan (3-OH-AI). wikipedia.orgrasagiline.com These metabolites, along with the parent compound, also undergo Phase II metabolism, specifically glucuronide conjugation, which facilitates their excretion. drugbank.comrasagiline.com Unlike other MAO-B inhibitors such as selegiline, the metabolites of N-Methyl-N-2-propynyl-1-indanamine are not amphetamine-like compounds. nih.govwikipedia.orgnih.gov

Table 1: Major Metabolites and Their Biological Activity

MetaboliteFormation PathwayBiological Activity
1-AminoindanN-dealkylationWeak or no MAO-B inhibition; exhibits neuroprotective effects. europa.euwikipedia.orgrasagiline.com
3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI)HydroxylationData on specific activity is limited. wikipedia.orgrasagiline.com
3-hydroxy-1-aminoindan (3-OH-AI)HydroxylationData on specific activity is limited. wikipedia.orgrasagiline.com

In Vivo Disposition and Tissue Distribution Dynamics

Following oral administration, N-Methyl-N-2-propynyl-1-indanamine is rapidly absorbed. rasagiline.com It exhibits a large volume of distribution, indicating extensive tissue binding that surpasses its binding to plasma proteins. wikipedia.orgrasagiline.com The mean volume of distribution for the (R)-enantiomer is approximately 87 liters. wikipedia.orgdrugbank.comrasagiline.com The compound readily crosses the blood-brain barrier, a crucial characteristic for its action within the central nervous system. wikipedia.org Plasma protein binding is substantial, with reported ranges of 88-94%, primarily to albumin. wikipedia.orgdrugbank.comrasagiline.com

Table 2: Pharmacokinetic Parameters of (R)-N-Methyl-N-2-propynyl-1-indanamine (Rasagiline)

ParameterValueSource(s)
Bioavailability~36% wikipedia.orgdrugbank.comyoutube.com
Time to Peak Plasma Concentration (Tmax)~1 hour rasagiline.comnih.gov
Volume of Distribution (Vd)87 L wikipedia.orgdrugbank.comrasagiline.com
Plasma Protein Binding88-94% wikipedia.orgdrugbank.comrasagiline.com
Elimination Half-life (t1/2)~3 hours (at steady-state) wikipedia.orgdrugbank.com

Elimination and Excretion Routes and Mechanisms

The elimination of N-Methyl-N-2-propynyl-1-indanamine from the body is nearly total, occurring after extensive hepatic biotransformation. drugbank.com The primary route of excretion is via the urine. wikipedia.orgrasagiline.com Following administration of a radiolabeled dose of the (R)-enantiomer, approximately 62% of the dose was recovered in the urine and about 7% in the feces over a seven-day period. wikipedia.orgdrugbank.comrasagiline.com A negligible amount, less than 1%, of the parent compound is excreted unchanged in the urine. wikipedia.orgdrugbank.comrasagiline.com

The main elimination mechanism is the urinary excretion of the conjugated metabolites, primarily glucuronides. drugbank.comrasagiline.com The elimination half-life of the (R)-enantiomer is relatively short, about 3 hours at steady-state. wikipedia.orgdrugbank.com However, due to its irreversible mechanism of MAO-B inhibition, the pharmacokinetic half-life does not directly correlate with the duration of its pharmacological effect. wikipedia.orgdrugbank.com

Stereoselective Pharmacokinetics of the (S)-Enantiomer

The pharmacological activity of N-Methyl-N-2-propynyl-1-indanamine is highly stereoselective. The (R)-enantiomer, rasagiline, is a potent and selective inhibitor of MAO-B. europa.eu In contrast, the (S)-enantiomer demonstrates significantly lower potency and selectivity for MAO-B compared to MAO-A. europa.eu In vitro studies have shown that the (R)-enantiomer is substantially more potent in inhibiting MAO-B than the (S)-isomer. europa.eu This difference in activity is the primary reason the purified (R)-enantiomer was selected for clinical development. wikipedia.org While detailed pharmacokinetic studies focusing exclusively on the (S)-enantiomer are scarce in published literature, the metabolic pathways involving the CYP1A2 enzyme are expected to be similar for both enantiomers, though potential differences in the rate of metabolism could exist.

Neuroprotection and Neurorescue Potential of N Methyl N 2 Propynyl 1 Indanamine, S

Modulation of Apoptotic Pathways and Cellular Survival Mechanisms

(S)-N-Methyl-N-2-propynyl-1-indanamine has been shown to retard apoptosis, or programmed cell death, through multiple protective mechanisms. rasagiline.com It influences the expression and activity of the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.gov Specifically, it upregulates the anti-apoptotic proteins Bcl-2 and Bcl-xL, while down-regulating the pro-apoptotic proteins Bad and Bax. rasagiline.comnih.gov This shift in the balance between pro- and anti-apoptotic Bcl-2 family members helps to prevent the initiation of the apoptotic cascade. rasagiline.com

The compound also inhibits the activation of caspases, which are key executioner enzymes in the apoptotic process. researchgate.net Studies have shown that it can prevent the cleavage and activation of procaspase-3, a critical step in the apoptotic pathway. rasagiline.comresearchgate.net This inhibition of caspase activation prevents the subsequent cascade of events that leads to cell death. nih.govresearchgate.net Furthermore, it has been observed to prevent the collapse of the mitochondrial membrane potential, a crucial event in the intrinsic pathway of apoptosis. researchgate.netresearchgate.net

The neuroprotective effects of (S)-N-Methyl-N-2-propynyl-1-indanamine are also linked to the activation of protein kinase C (PKC). rasagiline.comnih.gov The activation of PKC appears to be involved in the upregulation of anti-apoptotic proteins and the suppression of pro-apoptotic factors. rasagiline.comnih.gov

MechanismEffect of (S)-N-Methyl-N-2-propynyl-1-indanamineKey Proteins Involved
Bcl-2 Family RegulationUpregulates anti-apoptotic proteins, downregulates pro-apoptotic proteinsBcl-2, Bcl-xL, Bad, Bax
Caspase InhibitionInhibits cleavage and activation of procaspase-3Caspase-3
Mitochondrial StabilityPrevents collapse of mitochondrial membrane potentialMitochondrial proteins
Signal TransductionActivates Protein Kinase C (PKC)PKC

Influence on Oxidative Stress Markers and Reactive Oxygen Species Production

(S)-N-Methyl-N-2-propynyl-1-indanamine demonstrates a significant capacity to counteract oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases. nih.govmdpi.comrupahealth.com This is achieved through both direct and indirect mechanisms. The propargylamine (B41283) moiety of the molecule is capable of directly scavenging reactive oxygen species (ROS), thereby reducing their damaging effects. nih.gov

Furthermore, the compound has been shown to enhance the activity of endogenous antioxidant enzymes. nih.govresearchgate.net Studies in animal models have demonstrated that treatment with (S)-N-Methyl-N-2-propynyl-1-indanamine leads to a significant increase in the activities of superoxide (B77818) dismutase (SOD) and catalase in various brain regions, including the substantia nigra and striatum. researchgate.netnih.gov These enzymes play a critical role in detoxifying harmful ROS. For instance, SOD converts superoxide radicals to hydrogen peroxide, which is then broken down by catalase.

In cellular models of ischemic injury, (S)-N-Methyl-N-2-propynyl-1-indanamine has been shown to reduce the production of mitochondrial ROS. researchgate.netpulsus.com It also increases the levels of glutathione (B108866), a major intracellular antioxidant. nih.govresearchgate.net This multifaceted approach to combating oxidative stress contributes significantly to its neuroprotective profile.

Oxidative Stress MarkerEffect of (S)-N-Methyl-N-2-propynyl-1-indanamineLocation of Effect
Superoxide Dismutase (SOD)Increased activitySubstantia nigra, striatum, renal cortex, heart
CatalaseIncreased activitySubstantia nigra, striatum, renal cortex and medulla
Reactive Oxygen Species (ROS)Reduced productionMitochondria in PC12 cells
GlutathioneIncreased levelsDopaminergic cells

Impact on Neurotrophic Factor Expression (e.g., BDNF, GDNF)

A crucial aspect of the neuroprotective and neurorescue potential of (S)-N-Methyl-N-2-propynyl-1-indanamine lies in its ability to increase the expression of key neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-Derived Neurotrophic Factor (GDNF). nih.govnih.govmdpi.com These proteins are essential for neuronal survival, growth, and differentiation.

Studies have reported that this compound enhances the mRNA expression of both BDNF and GDNF in the midbrain of rats. nih.gov In cell culture models, it has been shown to upregulate BDNF mRNA in serum-deprived PC12 cells and GDNF mRNA and protein levels in SH-SY5Y neuroblastoma cells. nih.gov This induction of neurotrophic factors is thought to be a key mechanism by which it suppresses apoptosis and promotes neuronal rescue. nih.gov

The upregulation of these neurotrophic factors is associated with the activation of several cell signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. nih.gov In double-lesioned rat models of Parkinson's disease, both (S)-N-Methyl-N-2-propynyl-1-indanamine and its primary metabolite, 1-(R)-aminoindan, have been found to increase BDNF levels in the frontal cortex, striatum, and hippocampus. nih.gov

Neurotrophic FactorEffect of (S)-N-Methyl-N-2-propynyl-1-indanamineExperimental Model
Brain-Derived Neurotrophic Factor (BDNF)Increased mRNA and protein levelsRat midbrain, PC12 cells, double-lesioned rat model
Glial cell line-Derived Neurotrophic Factor (GDNF)Increased mRNA and protein levelsRat midbrain, SH-SY5Y cells

Regulation of Amyloid Precursor Protein (APP) Processing Towards Non-Amyloidogenic Pathways

In the context of Alzheimer's disease pathology, (S)-N-Methyl-N-2-propynyl-1-indanamine has been shown to favorably modulate the processing of Amyloid Precursor Protein (APP). nih.gov It promotes the non-amyloidogenic pathway, which involves the cleavage of APP by α-secretase. nih.govyoutube.com This cleavage produces a soluble, neuroprotective fragment known as sAPPα and prevents the formation of the amyloid-β (Aβ) peptide, a hallmark of Alzheimer's disease. rasagiline.comnih.gov

The stimulation of sAPPα release by this compound has been observed in both rat PC12 and human SH-SY5Y neuroblastoma cells in a dose-dependent manner. nih.gov This effect is mediated through the activation of α-secretase. nih.gov The signaling pathways involved in this process include the protein kinase C (PKC) and mitogen-activated protein (MAP) kinase pathways. nih.govnih.gov By directing APP processing towards the non-amyloidogenic route, (S)-N-Methyl-N-2-propynyl-1-indanamine may help to reduce the production of toxic Aβ peptides and promote neuronal health. rasagiline.comnih.gov

Activation of Specific Survival Pathways (e.g., Ras-PI3K-Akt Pathway)

The neuroprotective effects of (S)-N-Methyl-N-2-propynyl-1-indanamine are also mediated by the activation of specific pro-survival signaling pathways, most notably the Ras-PI3K-Akt pathway. researchgate.netnih.govyoutube.com This pathway plays a critical role in promoting cell survival and inhibiting apoptosis. nih.gov

Studies have shown that (S)-N-Methyl-N-2-propynyl-1-indanamine can induce the activation of various components of this pathway. researchgate.net In animal models of Parkinson's disease, it has been observed to activate cell signaling mediators associated with the neurotrophic factor-responsive tyrosine kinase receptor (Trk) pathway, including Ras. researchgate.netnih.gov This activation leads to an increase in the downstream effector, phosphatidylinositol 3-kinase (PI3K). researchgate.net

The activation of PI3K, in turn, leads to the phosphorylation and activation of Akt, a key protein kinase that promotes cell survival. researchgate.netnih.govresearchgate.net Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins, further contributing to the anti-apoptotic effects of (S)-N-Methyl-N-2-propynyl-1-indanamine. researchgate.netnih.gov The activation of the Ras-PI3K-Akt survival pathway is therefore a significant contributor to the compound's neurorescue effects. researchgate.netnih.gov

Synthetic Methodologies and Stereoselective Preparation of N Methyl N 2 Propynyl 1 Indanamine, S

Enantioselective Synthetic Approaches for High Stereochemical Purity

The direct synthesis of specific enantiomers of N-propargyl-1-aminoindan derivatives in high purity is a key objective to avoid the separation of unwanted stereoisomers. Various advanced methodologies, particularly those employing biocatalysis and asymmetric catalysis, have been developed.

One prominent strategy is the use of dynamic kinetic resolution (DKR). A novel chemoenzymatic DKR process has been reported for the synthesis of the chiral intermediate (R)-1-aminoindan, which is the precursor for rasagiline (B1678815). acs.orgresearchgate.netacs.org This method utilizes the enzyme Candida antarctica lipase (B570770) B (CALB) for a highly enantioselective acylation reaction, combined with a palladium nanocatalyst for the in-situ racemization of the slower-reacting enantiomer. acs.orgresearchgate.net This approach allows for a theoretical yield of 100% for the desired enantiomer. In practice, this DKR of racemic 1-aminoindan (B1206342) has achieved high yields (>90%) and excellent enantioselectivity (>99% enantiomeric excess, ee). acs.orgacs.org The resulting enantiopure aminoindan is then propargylated to yield the final product. researchgate.net

Another powerful biocatalytic approach involves the use of engineered reductive aminases (RedAms). Researchers have engineered RedAms from Aspergillus oryzae (AcRedAm) and Bacillus atrophaeus (BaRedAm) for the asymmetric synthesis of secondary amines. frontiersin.org Through rational design and site-saturation mutagenesis, a highly stereoselective mutant of AcRedAm, Q237A, was developed. This mutant successfully synthesized (R)-rasagiline directly from 1-indanone (B140024) and propargylamine (B41283) with greater than 99% ee, demonstrating the potential of enzyme engineering to create catalysts for specific pharmaceutical targets. frontiersin.org

Mechanoenzymatic methods offer a more sustainable "green chemistry" approach. The enantioselective synthesis of both (R)- and (S)-rasagiline has been achieved by combining a mechanoenzymatic kinetic resolution of racemic 1-aminoindan using CALB with a subsequent mechanochemical propargylation. researchgate.net This solvent-free or low-solvent method highlights the utility of mechanical force to activate enzymatic transformations efficiently. researchgate.net

Table 1: Comparison of Enantioselective Synthetic Methods

Method Key Catalyst/Enzyme Starting Material Product Yield Enantiomeric Excess (ee) Reference
Dynamic Kinetic Resolution (DKR) Candida antarctica lipase B (CALB) & Pd nanocatalyst Racemic 1-aminoindan (R)-1-aminoindan >90% >99% acs.org, researchgate.net, acs.org
Asymmetric Reductive Amination Engineered Reductive Aminase (AcRedAm Q237A) 1-Indanone, Propargylamine (R)-Rasagiline 42% >99% frontiersin.org
Mechanoenzymatic Kinetic Resolution Candida antarctica lipase B (CALB) Racemic 1-aminoindan (R)- and (S)-1-aminoindan 47-50% (for each enantiomer) >99% researchgate.net

Chromatographic and Other Resolution Techniques for Chiral Separation and Isolation

Classical resolution and chromatographic separation remain fundamental techniques for obtaining enantiomerically pure N-Methyl-N-2-propynyl-1-indanamine and its intermediates. The most common approach involves the resolution of a racemic mixture of 1-aminoindan, the key precursor. acs.org

This classical resolution is typically achieved by treating the racemic amine with a chiral acid, such as L-tartaric acid. The two diastereomeric salts formed exhibit different solubilities, allowing for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the pure enantiomer of 1-aminoindan can be liberated by treatment with a base. This enantiomerically pure intermediate is then alkylated with a propargyl halide (e.g., propargyl bromide) in the presence of a base like potassium carbonate to yield the target compound, (S)- or (R)-N-propargyl-1-aminoindan. researchgate.net

High-performance liquid chromatography (HPLC) using a chiral stationary phase is an essential analytical technique to determine the enantiomeric purity of the final product and intermediates. For rasagiline, a Chiralpak AD-H column is often employed. acs.org A typical mobile phase consists of a mixture of n-hexane and isopropanol (B130326) (e.g., 99:1 v/v). acs.org Under these conditions, the (S)- and (R)-enantiomers are well-separated, allowing for accurate quantification of the enantiomeric excess. acs.org

Table 2: Chiral HPLC Conditions for Rasagiline Enantiomers

Parameter Condition
Column Chiralpak AD-H (4.6 x 250 mm)
Mobile Phase n-hexanes/isopropanol (99:1, v/v)
Flow Rate 0.8 mL/min
Column Temperature 30 °C
UV Detection 254 nm
Elution Time (S)-enantiomer 13.0 min
Elution Time (R)-enantiomer 15.6 min

Data from a specific study and may vary based on instrumentation and exact conditions. acs.org

Development of Analogues for Structure-Activity Relationship (SAR) Studies and Medicinal Chemistry Optimization

The development of analogues of N-Methyl-N-2-propynyl-1-indanamine has been crucial for understanding the structure-activity relationships (SAR) that govern its biological activity, primarily the inhibition of monoamine oxidase B (MAO-B). nih.gov These studies explore how modifications to the indane ring, the amine, and the propargyl group affect potency and selectivity.

The core structure, consisting of the indane nucleus and the N-propargylamine group, is fundamental to its mechanism of action. The propargylamine moiety (a carbon-carbon triple bond adjacent to the nitrogen) is responsible for the irreversible, covalent inhibition of the flavin cofactor of the MAO enzyme. nih.gov

SAR studies have revealed several key insights:

Stereochemistry: The stereochemistry at the 1-position of the indane ring is critical. The (R)-enantiomer (rasagiline) is a highly potent and selective inhibitor of MAO-B, whereas the (S)-enantiomer is significantly less active. nih.gov

The Propargyl Group: The presence of the propargyl group is essential for the mechanism-based irreversible inhibition of MAO-B.

The Indane Moiety: The rigid, bicyclic structure of the indane ring contributes to the high affinity and selectivity for the active site of MAO-B.

Medicinal chemistry optimization efforts have involved the synthesis and screening of numerous derivatives. nih.gov For instance, the positional isomer 2-aminoindan (B1194107) exhibits a different pharmacological profile, with a greater propensity to inhibit the reuptake of dopamine (B1211576) and norepinephrine, effects not prominent with 1-aminoindan. wikipedia.org This highlights the precise structural requirements for selective MAO-B inhibition.

Table 3: Structure-Activity Relationship of Selected Analogues

Compound Name Key Structural Feature Impact on MAO-B Inhibition Reference
(R)-N-propargyl-1-aminoindan (Rasagiline) (R)-stereoisomer with propargyl group Potent and selective irreversible inhibitor nih.gov
(S)-N-propargyl-1-aminoindan (S)-stereoisomer with propargyl group Significantly less active than (R)-enantiomer nih.gov
(R)-1-Aminoindan Metabolite, lacks propargyl group Not a significant MAO inhibitor nih.gov, wikipedia.org
2-Aminoindan Positional isomer of 1-aminoindan Weak MAO-B inhibitor; inhibits dopamine/norepinephrine reuptake wikipedia.org

Adverse Biological Interactions and Safety Pharmacology Considerations for N Methyl N 2 Propynyl 1 Indanamine, S

Assessment of Potential for Adverse Neurological Effects (e.g., Serotonin (B10506) Syndrome)

A significant concern with monoamine oxidase inhibitors is the risk of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. neuro-assistant.orgnih.gov Symptoms can range from mild (agitation, restlessness) to severe (high fever, seizures, and loss of consciousness). rxlist.com

While rasagiline (B1678815) is selective for MAO-B at recommended doses, this selectivity diminishes as the dose increases. rxlist.comfda.gov This raises the potential for interactions with serotonergic agents. Concomitant use of rasagiline with certain medications is contraindicated due to the risk of serotonin syndrome. These include meperidine, tramadol, methadone, propoxyphene, and other MAO inhibitors. rxlist.comfda.gov A washout period of at least 14 days is recommended between discontinuing rasagiline and starting these medications. fda.gov

Furthermore, co-administration with dextromethorphan (B48470) is contraindicated due to the risk of psychosis or bizarre behavior. fda.govhres.ca Caution is also advised when using rasagiline with St. John's wort and cyclobenzaprine. rxlist.comfda.gov

Despite these concerns, a large retrospective cohort study (STACCATO) involving 1504 patients with Parkinson's disease found no cases of serotonin syndrome in patients treated with rasagiline concurrently with antidepressants, including selective serotonin reuptake inhibitors (SSRIs). nih.gov In this study, 471 patients received rasagiline plus an antidepressant. nih.gov This suggests that while the risk is theoretically present, it may be low under clinical supervision. nih.gov

Evaluation of Drug-Drug Interaction Mechanisms with Concomitant Monoaminergic Agents

The primary mechanism for drug-drug interactions with rasagiline involves its inhibition of MAO-B. This enzyme is responsible for breaking down several neurotransmitters, including dopamine (B1211576). By inhibiting MAO-B, rasagiline increases the levels of these neurotransmitters. When combined with other drugs that also increase monoamine levels, such as antidepressants, there is a potential for synergistic effects that could lead to adverse events like serotonin syndrome or hypertensive crisis. crossroadspsychiatric.comneuro-assistant.org

The table below summarizes key drug classes and specific agents that have the potential to interact with rasagiline:

Drug/Drug ClassPotential InteractionRecommendation
MAO Inhibitors (non-selective and selective MAO-B) Increased risk of non-selective MAO inhibition, leading to hypertensive crisis. hres.caContraindicated. crossroadspsychiatric.comfda.gov
Meperidine, Tramadol, Methadone, Propoxyphene Risk of serotonin syndrome. rxlist.comfda.govContraindicated. rxlist.comfda.gov
Dextromethorphan Risk of psychosis or bizarre behavior. fda.govhres.caContraindicated. hres.ca
SSRIs, SNRIs, Tricyclic and Tetracyclic Antidepressants Potential for serotonin syndrome. neuro-assistant.orgmayoclinic.orgUse with caution and monitor for symptoms. nih.gov A washout period is recommended when switching. fda.gov
Sympathomimetic Amines (e.g., in cold remedies) Potential for hypertensive reactions.Use with caution.
Tyramine-rich foods Potential for hypertensive crisis, although the risk is lower with selective MAO-B inhibitors at recommended doses. neuro-assistant.orgnih.govPatients are advised to avoid foods with very high tyramine (B21549) content. fda.gov
Ciprofloxacin and other CYP1A2 inhibitors May increase rasagiline plasma concentrations. fda.govDose adjustment of rasagiline may be necessary. fda.gov

General Toxicological Assessment in Preclinical Models (e.g., acute, subchronic, chronic toxicity studies)

Preclinical toxicology studies are essential to determine the safety profile of a new drug candidate before it is administered to humans. edelweisspublications.compacificbiolabs.com These studies typically involve acute, subchronic, and chronic administration of the compound to animal models, such as rodents and non-rodents, to identify potential target organs for toxicity and to establish a safe starting dose for clinical trials. edelweisspublications.compharmalegacy.com

For rasagiline, preclinical studies have been conducted to evaluate its toxicological profile. In carcinogenicity studies, an increase in lung tumors was observed in mice at high doses. fda.gov Rasagiline was also found to be clastogenic (causing chromosomal damage) in in vitro chromosomal aberration assays in human lymphocytes and mutagenic in the in vitro mouse lymphoma tk assay. fda.gov However, it was negative in other mutagenicity assays, including the Ames test and in vivo micronucleus assays. fda.gov

The significance of these findings for human risk is complex. The lung tumors in mice occurred at a common tumor site for this species, and rasagiline did not induce rare tumors or tumors at multiple sites, which are generally considered more predictive of human carcinogenic risk. fda.gov

Identification and Characterization of Off-Target Receptor Binding and its Biological Significance

Off-target binding refers to the interaction of a drug with molecular targets other than its intended primary target. These interactions can lead to unexpected side effects. The precise mechanisms of action of rasagiline beyond MAO-B inhibition are not fully understood. drugbank.comguidetopharmacology.org

Rasagiline's primary pharmacological action is the highly selective and irreversible inhibition of MAO-B. nih.gov At therapeutic doses, it shows minimal inhibition of MAO-A, the enzyme responsible for metabolizing tyramine, which reduces the risk of the "cheese effect" (hypertensive crisis) associated with non-selective MAOIs. nih.govnih.gov

The major metabolite of rasagiline is 1-aminoindan (B1206342), which is not an active MAO-B inhibitor but may have some pharmacological activity. nih.govnih.gov Research suggests that rasagiline possesses neuroprotective properties that are independent of its MAO-inhibiting activity. nih.gov These effects may be mediated by the binding of rasagiline to other cellular components, potentially influencing anti-apoptotic pathways. nih.gov

Further research is needed to fully characterize the off-target binding profile of rasagiline and its metabolites to understand the full spectrum of their biological effects.

Future Research Directions and Translational Perspectives for N Methyl N 2 Propynyl 1 Indanamine, S Research

Elucidation of Further Stereospecific Biological Activities of the (S)-Enantiomer

While the (R)-enantiomer of N-Methyl-N-2-propynyl-1-indanamine (rasagiline) is a potent monoamine oxidase B (MAO-B) inhibitor, its (S)-enantiomer is significantly less active in this regard. nih.govnih.gov This stereospecific difference presents a unique opportunity to investigate biological activities independent of MAO-B inhibition. Research has already shown that the (S)-enantiomer possesses neuroprotective properties, suggesting that its mechanisms of action are distinct from those of its counterpart. nih.gov

Future investigations should focus on:

Identifying Novel Molecular Targets: Unraveling the specific proteins, receptors, or signaling pathways that the (S)-enantiomer interacts with to exert its effects.

Exploring Anti-apoptotic and Pro-survival Pathways: Delving into the molecular mechanisms by which the (S)-enantiomer protects neurons from cell death and promotes their survival. The propargylamine (B41283) moiety, present in both enantiomers, is believed to contribute to neuroprotection by preserving mitochondrial viability and preventing the apoptotic cascade. nih.gov

Investigating Anti-inflammatory Properties: Determining the extent and mechanisms of the (S)-enantiomer's potential anti-inflammatory effects within the central nervous system and peripherally.

Investigation into Novel Therapeutic Applications Beyond Neurodegeneration

The distinct pharmacological profile of the (S)-enantiomer suggests its potential utility in a range of conditions beyond neurodegenerative disorders like Parkinson's disease.

Stroke and Vascular Protection: Studies in salt-loaded stroke-prone spontaneously hypertensive rats have demonstrated that chronic treatment with the (S)-enantiomer can prevent stroke, reduce the severity of its neurological outcome, and protect against vascular lesions in the kidney. nih.gov These effects were associated with decreased infarcts and hemorrhages in the brain, as well as reduced tubular nephropathy and glomerulopathy. nih.gov

Oncology: The role of MAO-B in cancer is an emerging area of research. Overexpression of MAO-B has been implicated in several cancers, including glioblastoma, colorectal, lung, renal, and bladder cancers, primarily through increased production of reactive oxygen species (ROS). nih.gov Inhibition of MAO-B can impede cell proliferation, making it a potential therapeutic target. nih.gov While the (S)-enantiomer is a weak MAO-B inhibitor, its other potential mechanisms, such as modulation of oxidative stress, warrant investigation in cancer models. nih.govrasagiline.com

Pain Management: Given the complex interplay of neurotransmitters and inflammatory processes in chronic pain, the unique properties of the (S)-enantiomer could offer a novel therapeutic approach. nih.gov Future research could explore its efficacy in models of neuropathic and inflammatory pain.

Development of Advanced Research Tools and Molecular Probes for Target Validation

To fully elucidate the mechanisms of action of the (S)-enantiomer and identify its specific binding partners, the development of sophisticated research tools is crucial.

High-Affinity Molecular Probes: Designing and synthesizing radiolabeled or fluorescently tagged versions of the (S)-enantiomer will enable researchers to visualize its distribution in tissues and identify its molecular targets through binding assays and imaging studies.

Computational Modeling and Simulation: Advanced computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict potential binding sites and interactions of the (S)-enantiomer with various biological macromolecules. mdpi.comnih.govmdpi.com This can help prioritize experimental validation of potential targets.

Chiral Separation and Analysis Techniques: Continued development of sensitive and efficient methods for separating and quantifying the (S)- and (R)-enantiomers is essential for both preclinical research and potential clinical applications. nih.gov

Challenges and Opportunities in Translational Research for (S)-Enantiomer-Specific Therapeutics

Translating the promising preclinical findings for the (S)-enantiomer into clinically approved therapies presents both challenges and opportunities.

Challenges:

Demonstrating a Clear Clinical Benefit: A significant hurdle will be to design clinical trials that can definitively demonstrate the efficacy of the (S)-enantiomer for a specific indication, independent of the effects of the (R)-enantiomer.

Regulatory Pathway: The regulatory pathway for an enantiomer of a well-established drug can be complex. Clear evidence of a distinct mechanism of action and a favorable risk-benefit profile will be required.

Biomarker Development: Identifying and validating biomarkers that can track the biological activity of the (S)-enantiomer and predict patient response will be critical for successful clinical development. nih.gov

Opportunities:

Repurposing and New Indications: The existing safety data for the racemic mixture and the (R)-enantiomer could potentially streamline the early stages of clinical development for the (S)-enantiomer in new therapeutic areas.

Personalized Medicine: The unique pharmacological profile of the (S)-enantiomer may be particularly beneficial for specific patient populations, opening up possibilities for a more personalized approach to treatment.

Combination Therapies: The (S)-enantiomer could be investigated in combination with other therapeutic agents to enhance efficacy or reduce side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in (S)-N-Methyl-N-2-propynyl-1-indanamine?

  • Methodological Answer :

  • Step 1 : Start with a chiral precursor such as (S)-1-indanamine. Introduce the methyl group via reductive alkylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (6–7) to retain stereochemistry .
  • Step 2 : Install the 2-propynyl group via nucleophilic substitution. Use propargyl bromide in anhydrous DMF with a base (e.g., K2_2CO3_3) at 60–80°C for 12–24 hours .
  • Step 3 : Purify via chiral column chromatography (e.g., Chiralpak® IA/IB) using hexane:isopropanol (90:10) to isolate the (S)-enantiomer. Validate purity with polarimetry and chiral HPLC .

Q. How can researchers characterize the molecular structure and enantiomeric excess of (S)-N-Methyl-N-2-propynyl-1-indanamine?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H and 13^13C NMR to confirm substituents. Key signals include the propargyl CH2_2 (~δ 4.2 ppm) and indane aromatic protons (~δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C13_{13}H15_{15}N+^+ with m/z 185.1174) .
  • Chiral Analysis : Compare optical rotation ([α]D_D) with literature values. Use chiral GC-MS with a β-cyclodextrin column to quantify enantiomeric excess (ee > 98%) .

Advanced Research Questions

Q. How can conflicting thermodynamic data (e.g., ΔfH°gas) for (S)-N-Methyl-N-2-propynyl-1-indanamine be resolved across studies?

  • Methodological Answer :

  • Step 1 : Cross-validate experimental conditions (e.g., calorimetry vs. computational methods). For example, discrepancies in enthalpy of formation (ΔfH°gas) may arise from differing purity levels or measurement techniques .
  • Step 2 : Use quantum mechanical calculations (DFT/B3LYP/6-31G*) to model gas-phase thermodynamics. Compare computed values with experimental data from NIST Chemistry WebBook .
  • Step 3 : Replicate measurements in triplicate under inert atmospheres to minimize oxidation of the propargyl group, which can skew results .

Q. What role does the propargyl group play in modulating the reactivity of (S)-N-Methyl-N-2-propynyl-1-indanamine in click chemistry applications?

  • Methodological Answer :

  • Reactivity Analysis : The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize reaction conditions (e.g., CuSO4_4/sodium ascorbate in THF:H2_2O) to form triazole derivatives for drug discovery .
  • Kinetic Studies : Monitor reaction progress via 1^1H NMR (disappearance of propargyl protons at δ 2.0–2.5 ppm). Calculate rate constants (k) under varying temperatures to establish Arrhenius parameters .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities of triazole products with biological targets (e.g., monoamine transporters) .

Key Considerations for Experimental Design

  • Stereochemical Integrity : Use chiral auxiliaries or enzymatic resolution to prevent racemization during synthesis .
  • Data Validation : Cross-reference thermodynamic and spectral data with NIST and PubChem entries to resolve contradictions .
  • Safety : The propargyl group is moisture-sensitive; store compounds under argon and avoid exposure to strong oxidizers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.